molecular formula C14H22N2O2 B5816682 N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE

N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE

Cat. No.: B5816682
M. Wt: 250.34 g/mol
InChI Key: CTFRGAFXFLWYJK-UHFFFAOYSA-N
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Description

N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, piperidine, undergoes a series of reactions to introduce the cyclopropane carbonyl group at the 4-position.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation reactions to introduce the cyclopropane rings.

    Amidation: The final step involves the formation of the amide bond, linking the piperidine and cyclopropane moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclopropane rings or the piperidine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ISOPROPYL-4-PIPERIDINYL)CYCLOPROPANECARBOXAMIDE: Similar structure with an isopropyl group instead of the cyclopropane carbonyl group.

    N-(Piperidin-4-yl)cyclopropanecarboxamide: Lacks the additional cyclopropane ring.

Uniqueness

N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE is unique due to the presence of multiple cyclopropane rings, which contribute to its distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-[[1-(cyclopropanecarbonyl)piperidin-4-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c17-13(11-1-2-11)15-9-10-5-7-16(8-6-10)14(18)12-3-4-12/h10-12H,1-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFRGAFXFLWYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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